molecular formula C7H6ClNO3 B13145878 Methyl 4-chloro-2-hydroxynicotinate CAS No. 217812-04-9

Methyl 4-chloro-2-hydroxynicotinate

Cat. No.: B13145878
CAS No.: 217812-04-9
M. Wt: 187.58 g/mol
InChI Key: CTWTZOOXRXJZOF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-hydroxynicotinate is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of nicotinic acid and features a chloro group at the 4-position and a hydroxyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-hydroxynicotinate typically involves the esterification of 4-chloro-2-hydroxynicotinic acid. One common method includes the reaction of 4-chloro-2-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a methyl group or other functional groups.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives or other reduced products.

    Substitution: Formation of substituted nicotinates with various functional groups.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has investigated its potential as a precursor for drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic applications.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-hydroxynicotinate: Similar structure but lacks the chloro group at the 4-position.

    Methyl 4-hydroxynicotinate: Similar structure but lacks the hydroxyl group at the 2-position.

    Methyl 2-chloro-5-hydroxynicotinate: Similar structure with a chloro group at the 2-position and a hydroxyl group at the 5-position.

Uniqueness: Methyl 4-chloro-2-hydroxynicotinate is unique due to the specific positioning of the chloro and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-chloro-2-hydroxynicotinate (M4C2HN) is an organic compound derived from nicotinic acid, notable for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive overview of the biological activity of M4C2HN, including its mechanisms of action, comparative analyses with related compounds, and relevant case studies.

Chemical Structure and Properties

M4C2HN is characterized by the following structural features:

  • Molecular Formula : C7H6ClNO3
  • Functional Groups : Hydroxyl (-OH) group at the second position and a chlorine atom at the fourth position of the pyridine ring.

These features contribute to its reactivity and biological interactions, particularly influencing its ability to form hydrogen bonds and engage in electrostatic interactions with biological molecules.

The biological activity of M4C2HN is primarily attributed to its interaction with specific molecular targets. The compound may act as a ligand for various enzymes or receptors involved in metabolic pathways. Notably, the hydroxyl and chloro groups enhance its potential to modulate enzyme functions, which can lead to various biological effects such as:

  • Inhibition of Bacterial Growth : Preliminary studies indicate that M4C2HN exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, although specific pathways remain to be fully elucidated.

Comparative Analysis with Related Compounds

To better understand the unique properties of M4C2HN, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl NicotinateMethyl ester at position 3Lacks hydroxyl and chlorine substituents
Methyl 5-Chloro-2-HydroxynicotinateHydroxyl group at position 2, chlorine at position 5Different substitution pattern affecting reactivity
Methyl 6-Chloro-NicotinateChlorine at position 6Varying biological activity profile
Methyl 4-Hydroxy-NicotinateHydroxyl group at position 4Lacks chlorine substituent

This table illustrates how M4C2HN's specific combination of functional groups contributes to its distinct biological profile compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on the antimicrobial efficacy of M4C2HN demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .
  • Inflammatory Response Modulation : In vitro experiments showed that M4C2HN could attenuate the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases.
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that M4C2HN binds effectively to active sites of enzymes involved in nicotinamide adenine dinucleotide metabolism. This binding affinity indicates a possible mechanism through which M4C2HN exerts its biological effects .

Synthesis and Applications

The synthesis of M4C2HN can be achieved through various chemical methods, highlighting its synthetic flexibility. Its potential applications extend across medicinal chemistry and organic synthesis, making it a candidate for further drug development initiatives targeting microbial infections and inflammatory disorders .

Properties

CAS No.

217812-04-9

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 4-chloro-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-4(8)2-3-9-6(5)10/h2-3H,1H3,(H,9,10)

InChI Key

CTWTZOOXRXJZOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CNC1=O)Cl

Origin of Product

United States

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